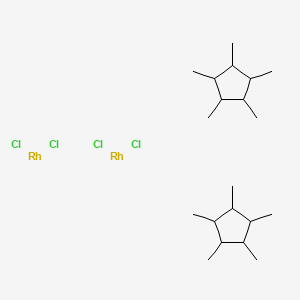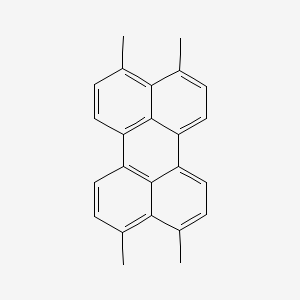
1-(2-Methylpropyl)-1H-imidazole-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-1H-imidazole-2-methanol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a hydroxymethyl group and an isobutyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1H-imidazole-2-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-1H-imidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole derivatives with various functional groups, and oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(2-Methylpropyl)-1H-imidazole-2-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-1H-imidazole-2-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and other biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Butylimidazole: Similar in structure but lacks the hydroxymethyl group.
2-Methylimidazole: Contains a methyl group instead of an isobutyl group.
4,5-Diphenylimidazole: Contains phenyl groups at positions 4 and 5 of the imidazole ring.
Uniqueness
1-(2-Methylpropyl)-1H-imidazole-2-methanol is unique due to the presence of both a hydroxymethyl group and an isobutyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility in polar solvents and its ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[1-(2-methylpropyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C8H14N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
GZVMSLGDVRNPES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane](/img/structure/B8728280.png)






